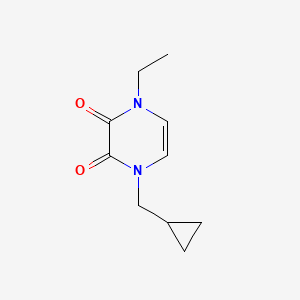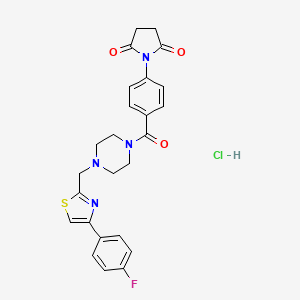![molecular formula C11H9F2NO3 B2506425 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1457594-17-0](/img/structure/B2506425.png)
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid" is a structurally unique molecule that incorporates a cyclopropane ring, which is a common feature in various bioactive compounds. The presence of the difluorophenyl group suggests potential bioisosteric properties, possibly enhancing the lipophilicity and bioactivity of the molecule .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds can be complex due to the inherent strain in the three-membered ring. A related synthesis approach for a fluorinated analog of 1-aminocyclopropane carboxylic acid involves cyclopropanation followed by a series of reactions including Curtius rearrangement and oxidative cleavage . Another synthesis method for a cyclopropane derivative, specifically racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, involves iodocarbocyclization and azidation steps . These methods highlight the versatility and challenges in synthesizing cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can significantly influence their biological activity. For instance, the X-ray crystal structure analysis of certain 1-aminocyclopropane-1-carboxylic acid derivatives reveals that the cyclopropane rings possess a Z-configuration, which could be crucial for their interaction with biological targets . The spatial arrangement of substituents around the cyclopropane ring is a key factor in determining the molecule's reactivity and binding affinity.
Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo various chemical reactions, including ring-opening and cycloisomerization. For example, donor-acceptor cyclopropanes can smoothly undergo ring-opening reactions or cycloisomerization in the presence of acid, leading to different products depending on the acid's properties . Additionally, cyclopropane derivatives can act as inhibitors for certain enzymes, as seen with compounds that inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of fluorine atoms, as in the 2,6-difluorophenyl group, can increase the compound's lipophilicity and potentially its ability to cross biological membranes . The cyclopropane core itself is known for its high strain energy, which can affect the compound's stability and reactivity. The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds' behavior in biological systems and their interaction with enzymes .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as anilides . Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group with the NHPh group or a derivative formed by ring substitution .
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-6-2-1-3-7(13)8(6)14-9(15)11(4-5-11)10(16)17/h1-3H,4-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZNJFSZPFMZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=C(C=CC=C2F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)
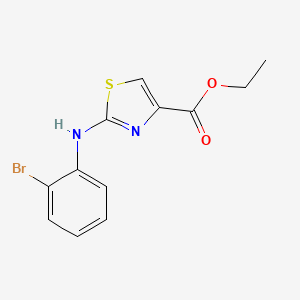
![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)
![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)
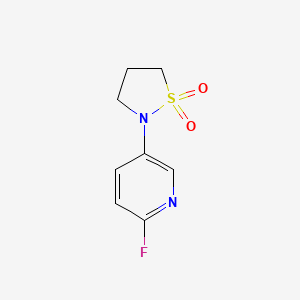
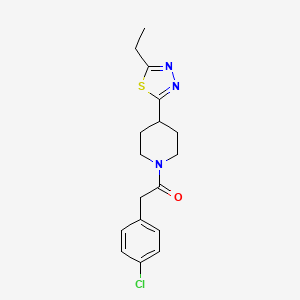
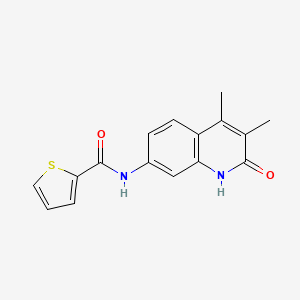
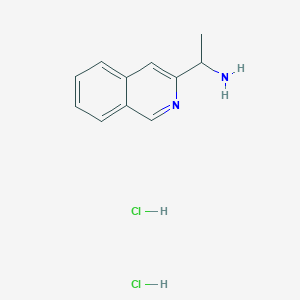
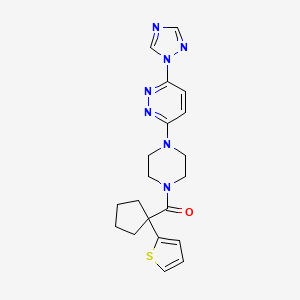
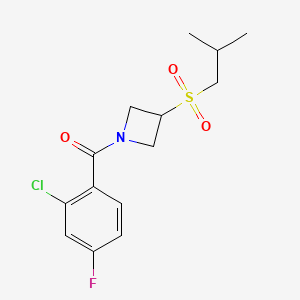
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
